molecular formula C12H17ClFNO B7636482 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ol

1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ol

Cat. No. B7636482
M. Wt: 245.72 g/mol
InChI Key: YMDSVEBRNMJBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ol, also known as Buprenorphine, is a synthetic opioid medication used for pain management and addiction treatment. It was first synthesized in 1966 by Reckitt & Colman Products Ltd.

Mechanism of Action

1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole binds to the mu-opioid receptor and produces a partial agonist effect. It also acts as an antagonist at the kappa-opioid receptor, which reduces the risk of adverse effects like dysphoria and hallucinations. 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole has a long half-life, which means it can be administered less frequently compared to other opioids.
Biochemical and Physiological Effects:
1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole produces analgesic effects by reducing the perception of pain in the central nervous system. It also produces sedation, respiratory depression, and constipation. 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole has been shown to reduce the craving and withdrawal symptoms associated with opioid addiction.

Advantages and Limitations for Lab Experiments

1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole is a useful tool for studying the mu-opioid receptor and its role in pain management and addiction. Its partial agonist effect and long half-life make it a safer option for animal studies compared to full agonists like morphine. However, its complex synthesis method and high cost limit its widespread use in research.

Future Directions

1. Development of new synthesis methods to reduce the cost and complexity of 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole production.
2. Investigation of the role of 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole in the treatment of other medical conditions like depression and anxiety.
3. Exploration of the pharmacokinetics and pharmacodynamics of 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole in different populations like children and the elderly.
4. Development of new formulations of 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole for more convenient administration and improved efficacy.
5. Investigation of the long-term safety and efficacy of 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole for pain management and addiction treatment.
In conclusion, 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole is a synthetic opioid medication with a unique pharmacological profile that makes it a useful tool for pain management and addiction treatment. Its complex synthesis method and high cost limit its widespread use in research, but ongoing studies are investigating its potential for treating other medical conditions and improving its safety and efficacy.

Synthesis Methods

1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole is synthesized by the reaction of thebaine, a natural alkaloid found in opium, with a chemical called N-cyclopropylmethyl-N-methyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxamide. The reaction produces a mixture of four stereoisomers, one of which is the active ingredient in 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole. The final product is purified using chromatography techniques.

Scientific Research Applications

1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole has been extensively studied for its use in pain management and addiction treatment. It is a partial agonist of the mu-opioid receptor, which means it produces less euphoria and respiratory depression compared to full agonists like morphine. This makes it a safer option for long-term pain management and addiction treatment.

properties

IUPAC Name

1-[1-(3-chloro-4-fluorophenyl)ethylamino]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClFNO/c1-3-10(16)7-15-8(2)9-4-5-12(14)11(13)6-9/h4-6,8,10,15-16H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDSVEBRNMJBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(C)C1=CC(=C(C=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ol

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